

2-Aminobenzenesulfonic Acid: A Versatile Building Block for Organic Synthesis

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | 2-Aminobenzenesulfonic acid | |
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is a readily available and versatile aromatic compound that serves as a pivotal building block in organic synthesis. Its bifunctional nature, featuring both a nucleophilic amino group and a sulfonic acid moiety, allows for a diverse range of chemical transformations. This unique structure makes it an ideal precursor for the synthesis of a wide array of organic molecules, from vibrant azo dyes to complex heterocyclic compounds with significant pharmacological activity. These application notes provide a comprehensive overview of the utility of **2-aminobenzenesulfonic acid** in the synthesis of key molecular scaffolds, complete with detailed experimental protocols and data.

Physicochemical Properties

2-Aminobenzenesulfonic acid is a white to off-white crystalline powder with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[1] It is soluble in water and various organic solvents.[1]



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₆ H ₇ NO ₃ S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 325 °C (decomposes) | [2] |

Applications in Organic Synthesis

2-Aminobenzenesulfonic acid is a valuable starting material for the synthesis of several important classes of organic compounds, including:

- Azo Dyes: The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of brightly colored azo dyes.[3][4]
- Heterocyclic Compounds: It serves as a key precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as quinazolines and benzothiadiazines.
- Sulfonamides: The sulfonic acid group can be converted to a sulfonamide, a key functional group in many pharmaceutical agents.[5]

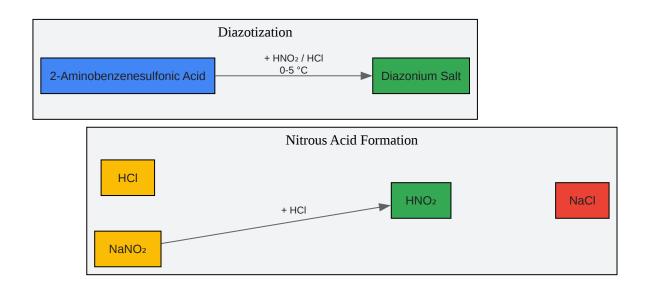
I. Synthesis of Azo Dyes

Azo dyes are a prominent class of organic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes from **2-aminobenzenesulfonic acid** involves a two-step process: diazotization followed by an azo coupling reaction.

Diazotization of 2-Aminobenzenesulfonic Acid

In the first step, the primary aromatic amine of **2-aminobenzenesulfonic acid** is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).



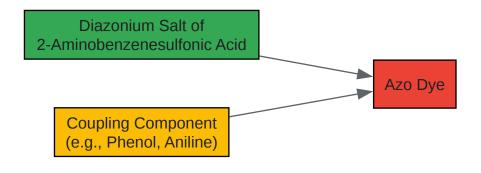


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Figure 1: General workflow for the diazotization of 2-aminobenzenesulfonic acid.

Azo Coupling Reaction

The resulting diazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form the azo dye. The position of the azo coupling is directed by the activating groups on the coupling component.



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Figure 2: General scheme of the azo coupling reaction.



Experimental Protocol: Synthesis of an Azo Dye from 2-Aminobenzenesulfonic Acid and Salicylic Acid[4]

| Materials: | | | |
|------------|--|--|--|
| | | | |

Sodium carbonate (Na₂CO₃) (0.13 g)

• 2-Aminobenzenesulfonic acid (0.49 g, 2.8 mmol)

- Sodium nitrite (NaNO2) (0.2 g)
- Concentrated Hydrochloric acid (approx. 0.5 mL)
- · Salicylic acid
- Water
- Ice

Procedure:

· Diazotization:

- In a test tube (B), dissolve 0.49 g of 2-aminobenzenesulfonic acid and 0.13 g of sodium carbonate in 5 mL of water by heating in a hot water bath to obtain a clear solution.
- In another test tube (C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.
- In a third test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.
- Remove test tube B from the hot water bath and add the contents of test tube C all at once.
- Add the resulting mixture from test tube B to test tube A in the ice-water bath. A precipitate
 of the diazonium salt should form.
- Azo Coupling:



- Prepare a solution of the coupling component, salicylic acid, in a separate container.
- Slowly add the cold diazonium salt suspension to the solution of the coupling component with stirring.
- The formation of the colored azo dye should be observed.
- The solid dye can be isolated by vacuum filtration, washed with a saturated NaCl solution, and air-dried.

Data Presentation: Color of Azo Dyes

The color of the resulting azo dye is dependent on the electronic properties of the coupling component.

| Coupling Component | Resulting Dye Color |
|---------------------|---------------------------------|
| Salicylic Acid | Varies (often yellow to orange) |
| 2-Naphthol | Red-orange |
| Aniline | Yellow |
| N,N-Dimethylaniline | Yellow |

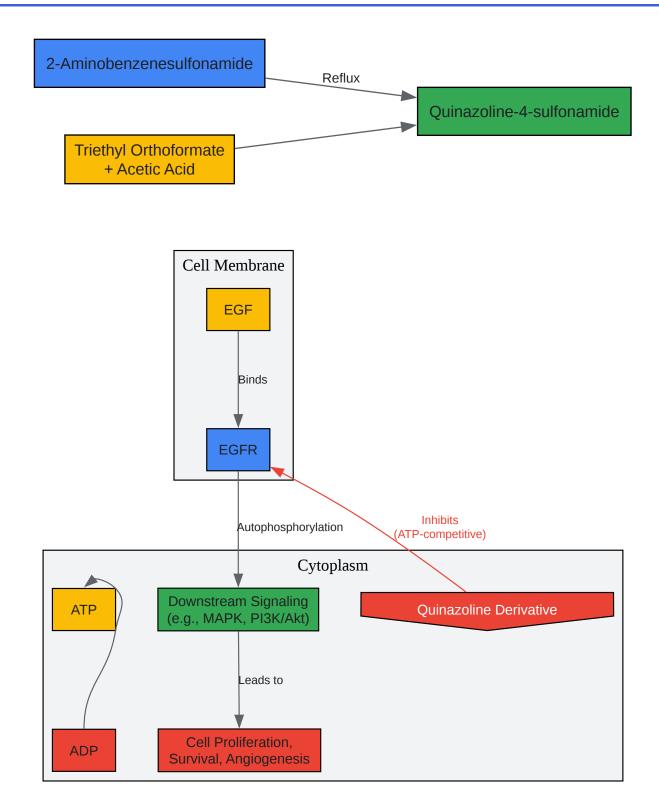
II. Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] [6][7] **2-Aminobenzenesulfonic acid** can be utilized as a starting material for the synthesis of quinazoline-4-sulfonamides.

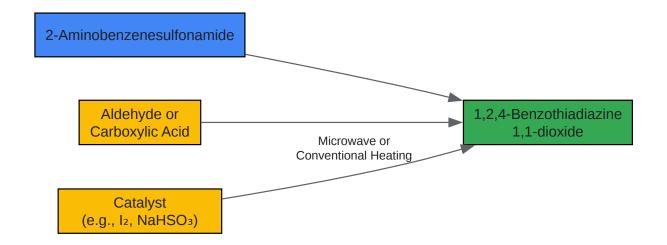
General Synthetic Pathway

The synthesis of quinazoline-4-sulfonamides from 2-aminobenzenesulfonamide (which can be derived from **2-aminobenzenesulfonic acid**) typically involves a condensation reaction with an orthoester, such as triethyl orthoformate, followed by cyclization.

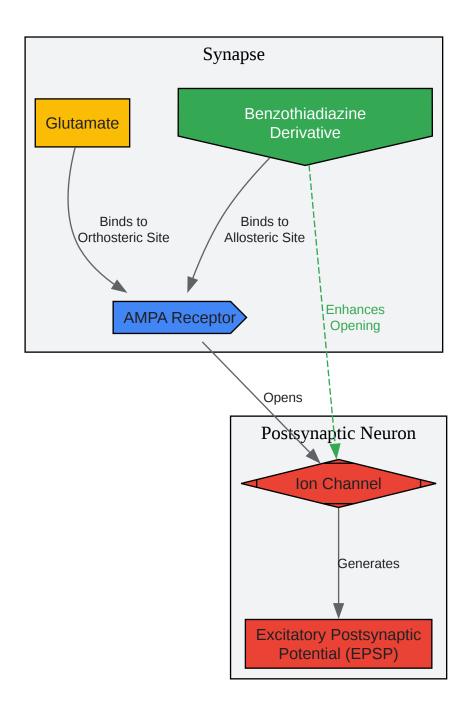




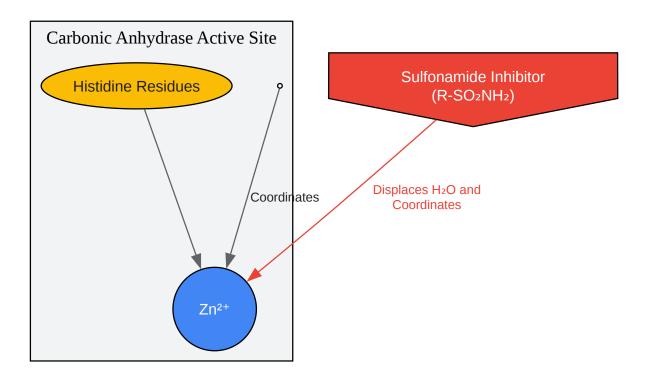












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